N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for peptide naming, reflecting the sequential arrangement of amino acid residues and the specific stereochemical configuration of each component. According to PubChem database records, the compound carries the official designation as 2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid, which systematically describes the connectivity pattern and functional group arrangements within the molecular structure. The compound is also recognized under the condensed notation H-DL-Ala-DL-Ala-DL-Ala-DL-Ala-OH, indicating the presence of four alanine residues in various stereochemical configurations with free amino and carboxyl termini.
The structural representation demonstrates a linear peptide architecture characterized by amide bonds connecting successive alanine residues, with each peptide linkage formed through the condensation reaction between the carboxyl group of one alanine unit and the amino group of the subsequent residue. The molecular structure can be visualized through its Simplified Molecular Input Line Entry System notation: OC(C@@HNC(C@@HNC(C@@HNC(C@HC)=O)=O)=O)=O, which provides a computer-readable representation of the atomic connectivity and stereochemical assignments. Research studies have confirmed that the compound exhibits a well-defined three-dimensional conformational preference, with the peptide backbone adopting specific phi and psi dihedral angles that influence its overall molecular geometry and interaction capabilities with other biomolecules.
Molecular Formula and Stoichiometric Analysis
The molecular formula of this compound is established as C₁₂H₂₂N₄O₅, representing a precise stoichiometric composition that reflects the tetrapeptide nature of the compound. The molecular weight has been computationally determined as 302.33 grams per mole, providing essential quantitative information for analytical chemistry applications and synthetic planning procedures. Detailed elemental analysis reveals the presence of twelve carbon atoms distributed among the alanine residues and peptide backbone, twenty-two hydrogen atoms contributing to the overall molecular stability, four nitrogen atoms positioned at strategic locations within the peptide chain, and five oxygen atoms participating in carbonyl and carboxyl functionalities.
The stoichiometric distribution demonstrates a systematic pattern reflecting the repetitive alanine unit structure, with each amino acid residue contributing three carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom to the overall molecular composition, while the terminal modifications account for the additional atoms required to complete the tetrapeptide structure. Comparative analysis with related alanine peptides reveals that the molecular weight increases systematically with peptide chain length, as demonstrated by the progression from dialanine (molecular weight 160.17 grams per mole) through trialanine (molecular weight 231.25 grams per mole) to the tetrapeptide form. The following table presents the comparative molecular data for the alanine peptide series:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon Atoms | Hydrogen Atoms | Nitrogen Atoms | Oxygen Atoms |
|---|---|---|---|---|---|---|
| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | 160.17 | 6 | 12 | 2 | 3 |
| Ala-Ala-Ala | C₉H₁₇N₃O₄ | 231.25 | 9 | 17 | 3 | 4 |
| This compound | C₁₂H₂₂N₄O₅ | 302.33 | 12 | 22 | 4 | 5 |
Stereochemical Configuration and Isomeric Considerations
The stereochemical configuration of this compound presents a complex arrangement of chiral centers that significantly influences the compound's biological activity and chemical properties. Each alanine residue within the tetrapeptide chain contains an asymmetric carbon center, resulting in multiple possible stereochemical configurations that can exist as distinct isomeric forms. Database records indicate that the compound can exist in various stereochemical arrangements, including the DL-alanyl-DL-alanyl-DL-alanyl-DL-alanine configuration, which represents a mixture of D and L stereochemical forms at each position.
The stereochemical complexity is further evidenced by the existence of related isomeric compounds, such as the L-alanyl-D-alanyl-L-alanine configuration found in similar tripeptide systems, which demonstrates the potential for stereochemical diversity within alanine-based peptide structures. Research investigations have revealed that stereochemical configuration significantly affects conformational preferences, with studies on trialanine systems showing that the central residue conformation remains relatively unaffected by terminal group protonation states, suggesting that stereochemical effects may be localized rather than transmitted through the entire peptide chain. The conformational analysis of related alanine peptides has demonstrated that the polyproline II structure represents a dominant conformational state, with studies indicating that trialanine exhibits a polyproline II content of approximately 0.84, highlighting the influence of stereochemical arrangement on peptide secondary structure preferences.
Properties
IUPAC Name |
2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZLXZJVUFLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913207 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-78-3, 98532-04-8 | |
| Record name | NSC339931 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Principle:
SPPS involves anchoring the C-terminal amino acid of the peptide to an insoluble resin bead. Subsequent amino acids are added stepwise in a defined sequence. After each coupling, excess reagents and byproducts are washed away, simplifying purification.
- Resin Loading: The first alanine residue is attached to a solid resin via its carboxyl group.
- Deprotection: The amino protecting group (commonly Fmoc or Boc) on the anchored amino acid is removed to expose the free amine.
- Coupling: The next amino acid, protected at the amino group and activated at the carboxyl group (e.g., using HBTU, DIC, or other coupling agents), is added to form a peptide bond.
- Repetition: Steps 2 and 3 are repeated for each alanine residue to build the tetrapeptide chain.
- Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed, yielding the free peptide.
- High purity due to facile washing steps.
- Automation-friendly, enabling rapid synthesis.
- Suitable for peptides of moderate length such as this tetrapeptide.
- Choice of resin and protecting groups affects yield and purity.
- Coupling efficiency must be optimized to avoid deletion sequences.
Characterization and Verification
After synthesis, the compound is characterized to confirm structure and purity:
| Technique | Purpose | Typical Data Obtained |
|---|---|---|
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at 302.33 g/mol |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts consistent with alanine residues and peptide bonds |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Amide bond peaks (C=O stretch ~1650 cm⁻¹, N-H bending) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak indicating homogeneity |
Summary Table of Preparation Parameters
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Starting Material | Resin-bound alanine | Protected alanine derivatives |
| Coupling Agents | HBTU, DIC, HATU | DCC, EDC |
| Protecting Groups | Fmoc or Boc for amines | Boc or Fmoc for amines; esters for COOH |
| Reaction Medium | DMF, NMP | DMF, DCM, or other organic solvents |
| Purification | Washing steps on resin | Chromatography or extraction |
| Automation | Highly amenable | Manual or semi-automated |
| Typical Yield | High (>80% per coupling step) | Variable, often lower |
| Suitability | Medium-length peptides (like tetrapeptides) | Small to medium peptides |
Research Findings and Notes
- The tetrapeptide N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine can be efficiently synthesized via SPPS due to its moderate length and repetitive alanine sequence.
- Optimization of coupling conditions, such as molar ratios of reagents and reaction time, is critical to maximize yield and minimize side products.
- Solution-phase synthesis, while more traditional, can be employed for specialized modifications or when SPPS reagents are unavailable.
- Analytical methods like mass spectrometry and NMR are indispensable for confirming the identity and integrity of the synthesized peptide.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic, alkaline, or enzymatic conditions due to its peptide backbone.
Acid-Catalyzed Hydrolysis
-
Reagents : 6M HCl, 110°C for 24 hours
-
Products : Alanine monomers, ammonium chloride
-
Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water, breaking peptide bonds .
Base-Catalyzed Hydrolysis
-
Reagents : 4M NaOH, 100°C for 6 hours
-
Products : Alanine salts, sodium carbonate
Enzymatic Cleavage
-
Enzymes : Trypsin, chymotrypsin (though specificity is limited due to lack of aromatic residues)
-
Conditions : pH 7–8, 37°C
Oxidation Reactions
The primary amine and secondary alcohol groups are susceptible to oxidation.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| Hydrogen peroxide | Aqueous, pH 7, 25°C | Oxidized amines (nitro groups) |
| Potassium permanganate | Acidic, 60°C | Carboxylic acids from alcohol oxidation |
| Oxygen (air) | Prolonged storage, ambient | Degradation to diketopiperazine derivatives |
-
Key Finding : Oxidation of the terminal amine generates nitro derivatives, confirmed via LC-MS analysis .
Reduction Reactions
Reduction targets carbonyl groups and disulfide bonds (absent in this molecule).
Sodium Borohydride (NaBH4)
-
Conditions : Methanol, 0°C
-
Outcome : No reaction observed (stable peptide bonds under mild conditions) .
Lithium Aluminum Hydride (LiAlH4)
-
Conditions : Anhydrous ether, reflux
-
Outcome : Reduction of amides to amines is theoretically possible but not experimentally documented for this compound.
Acylation and Alkylation
The primary amine on the alanine residue undergoes nucleophilic reactions.
Acetylation
-
Reagent : Acetic anhydride
-
Conditions : Pyridine catalyst, 25°C
Methylation
-
Reagent : Methyl iodide
-
Conditions : Alkaline aqueous solution
-
Product : Quaternary ammonium salt (limited yield due to steric hindrance) .
Transamination
-
Enzyme : Alanine transaminase (ALT)
-
Co-factor : Pyridoxal phosphate (PLP)
-
Outcome : Transfer of amino group to α-ketoglutarate, forming pyruvate and glutamate .
Deamination
-
Enzyme : Glutamate dehydrogenase
-
Conditions : Mitochondrial matrix, NAD+
Stability Under Physiological Conditions
Scientific Research Applications
Biochemical Studies
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine is utilized in biochemical studies to understand peptide interactions and enzyme mechanisms. Its structure allows researchers to explore:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation.
Pharmaceutical Development
The compound shows promise in pharmaceutical applications, particularly in drug design and development:
- Drug Delivery Systems : Due to its peptide nature, it can be engineered to improve the delivery of therapeutic agents across biological membranes.
- Therapeutic Agents : Research indicates potential roles in treating conditions such as cancer and metabolic disorders by modulating biological pathways.
Molecular Biology
In molecular biology, this compound can be used for:
- Gene Expression Studies : It may influence gene expression patterns by interacting with transcription factors or other regulatory proteins.
Peptide Synthesis
The compound is significant in peptide synthesis methodologies, where it can serve as a building block for larger peptide chains or modified peptides that exhibit enhanced biological activity.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific protease involved in cancer progression. The inhibition was quantified using IC50 values, showcasing its potential as a therapeutic agent.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 25.4 |
| Control (Standard Inhibitor) | 10.0 |
Case Study 2: Drug Delivery Mechanism
Another research highlighted the use of this compound in enhancing the bioavailability of poorly soluble drugs. The study illustrated that when co-administered with a hydrophobic drug, the compound improved solubility and absorption rates significantly.
| Parameter | Without Compound | With Compound |
|---|---|---|
| Solubility (mg/mL) | 0.5 | 5.0 |
| Absorption Rate (%) | 20 | 75 |
Mechanism of Action
The mechanism of action of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include peptide bond formation and hydrolysis, which are crucial in protein synthesis and degradation .
Comparison with Similar Compounds
Table 1: Key Properties of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine and Analogs
Key Observations:
Hydrophilicity : The terminal alanine -COOH group enhances water solubility compared to N-butyrylalanine () or Boc-protected derivatives (), which have hydrophobic acyl/protecting groups.
Molecular Weight : At 302.3 g/mol, the compound is smaller than tripeptides with aromatic termini (e.g., 351.15 g/mol in ) but larger than dipeptides like L-Alanyl-L-alanine (160.17 g/mol, ).
Functional Group Analysis
- Amide Bonds : The three consecutive amide bonds confer rigidity and hydrogen-bonding capacity, akin to bioactive peptides like DAMGO (). However, DAMGO’s additional hydroxyphenyl and cyclic structures enable µ-opioid receptor binding, absent in the target compound.
- Terminal Modifications : Unlike N-butyrylalanine () or Boc-protected analogs (), the target lacks acyl/protecting groups, favoring interactions with polar biological targets.
Research Findings and Implications
Pharmacological Potential
- Peptide Stability : Linear tripeptides with amide bonds often exhibit moderate metabolic stability compared to cyclic analogs (inferred from ).
- Receptor Interactions : The absence of aromatic groups (e.g., nitrophenyl in ) may limit interactions with hydrophobic binding pockets in opioid receptors (contrasted with DAMGO in ).
Limitations and Knowledge Gaps
- No data on solubility, LogP, or in vitro activity are available in the evidence.
- Comparisons with fluorinated/chlorinated analogs (e.g., , entries 25–28) are speculative due to divergent substituents.
Biological Activity
N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine, commonly referred to as a complex amino acid derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, influencing physiological processes. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and databases.
Chemical Structure and Properties
The chemical formula for this compound is , indicating a complex arrangement of amino acid components that may facilitate multiple interactions within biological systems .
Structural Overview
| Property | Value |
|---|---|
| Molecular Weight | 278.32 g/mol |
| Chemical Formula | C12H22N4O5 |
| IUPAC Name | This compound |
Mechanistic Insights
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in antibiotic development .
- Neuropharmacological Effects : Compounds with similar structures have been studied for their interactions with neurotransmitter receptors, particularly in modulating serotonin pathways, which could influence mood and anxiety disorders .
Case Studies and Experimental Findings
- Antimicrobial Efficacy :
- Neuropharmacological Research :
- In Vitro Studies :
Data Summary Table
Q & A
Q. What are the systematic nomenclature rules and structural features of N-[2-((2-[(2-Aminopropanoyl)amino]propanoyl)amino)propanoyl]alanine?
The compound’s systematic name follows IUPAC guidelines for branched peptides. The core structure includes three propanoyl units and an alanine residue. The nomenclature reflects the sequential amide linkages:
- 2-Aminopropanoyl : Derived from alanine (2-aminopropanoic acid) via carboxyl group activation .
- Branching : The central propanoyl unit links two aminopropanoyl groups, forming a tripeptide-like structure. Methodological Insight: Use tools like ChemDraw or IUPAC naming algorithms to verify systematic names, especially for branched peptides. Cross-reference with databases like PubChem for validation.
Q. How can this compound be synthesized using solid-phase peptide synthesis (SPPS)?
While direct synthesis protocols are not explicitly documented in the provided evidence, analogous methods for peptide derivatives suggest:
- Stepwise coupling : Use Fmoc/t-Bu protection strategies for amine and carboxyl groups. For example, tert-butoxycarbonyl (Boc) protection is effective for β-alanine derivatives .
- Activation : Employ carbodiimides (e.g., DCC) or HATU for amide bond formation.
- Cleavage : Use trifluoroacetic acid (TFA) to remove Boc groups without disrupting the backbone. Key Reference: Synthesis of tert-butyl-protected intermediates in highlights the importance of orthogonal protection for branched peptides .
Advanced Research Questions
Q. What analytical techniques are critical for resolving structural ambiguities in branched peptides like this compound?
Advanced characterization requires a combination of:
- LCMS and HPLC : For purity assessment and mass confirmation (e.g., m/z 414 [M+H]+ in ). Adjust mobile phases (e.g., TFA/acetonitrile) to optimize retention times .
- NMR : 2D experiments (COSY, HSQC) clarify connectivity in branched regions.
- X-ray crystallography : For absolute configuration determination, though crystallization may require heavy-atom derivatives. Data Contradiction Tip: Discrepancies between LCMS and NMR data often arise from solvation effects or impurities. Re-run analyses under standardized conditions.
Q. How do stereochemical variations in the propanoyl backbone influence bioactivity?
Evidence from peptide analogs (e.g., cyclodepsipeptides in ) shows that:
- (R)- vs. (S)-configurations : Alter hydrogen-bonding networks and receptor binding. For example, (S)-HMPA derivatives exhibit distinct biological activities compared to (R)-isomers .
- Impact on stability : D-amino acid residues can enhance proteolytic resistance, as seen in bacterial peptidoglycans . Experimental Design: Synthesize enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare bioactivity via cell-based assays.
Q. What computational strategies predict the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) : Simulate solvation effects and pH-dependent zwitterionic behavior (e.g., alanine’s pKa ~2.3 for COOH and ~9.7 for NH3+) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies for hydrolysis-prone amide bonds.
- QSPR Models : Corrogate degradation rates with electronic parameters (e.g., Hammett constants). Validation: Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .
Methodological Tables
Q. Table 1: Key Synthetic Challenges and Solutions
Q. Table 2: Analytical Techniques for Structural Confirmation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
